molecular formula C21H17BrFN3O3S B2820587 8-(3-Bromo-4-hydroxy-5-methoxyphenyl)-3-(4-fluorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile CAS No. 897831-44-6

8-(3-Bromo-4-hydroxy-5-methoxyphenyl)-3-(4-fluorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B2820587
CAS No.: 897831-44-6
M. Wt: 490.35
InChI Key: DDKWPGLQPFMTFN-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrido[2,1-b][1,3,5]thiadiazine family, characterized by a fused bicyclic scaffold combining pyridine and thiadiazine rings. Key structural features include:

  • Substituents: A 3-bromo-4-hydroxy-5-methoxyphenyl group at position 8, a 4-fluorophenyl group at position 3, and a nitrile group at position 7.
  • Pharmacophoric motifs: The bromo and hydroxy groups may enhance electrophilic interactions, while the fluorophenyl group contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name

8-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(4-fluorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrFN3O3S/c1-29-18-7-12(6-17(22)20(18)28)15-8-19(27)26-10-25(11-30-21(26)16(15)9-24)14-4-2-13(23)3-5-14/h2-7,15,28H,8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKWPGLQPFMTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(4-fluorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula for the compound is C19H12BrFN2O2SC_{19}H_{12}BrFN_2O_2S with a molecular weight of approximately 431.3 g/mol. The structure features several functional groups including bromine, methoxy, and fluorine substituents that may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit various biological activities such as:

  • Antioxidant Activity : Compounds containing phenolic structures have shown significant antioxidant properties. Studies suggest that the presence of hydroxyl groups can enhance radical scavenging activity .
  • Anticancer Activity : Similar derivatives have demonstrated cytotoxic effects against different cancer cell lines. For instance, bromophenol derivatives have been reported to induce apoptosis in leukemia cells while modulating oxidative stress responses .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or survival pathways.
  • Reactive Oxygen Species (ROS) Modulation : It has been noted that compounds with similar structures can alter ROS levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells .
  • Cell Cycle Arrest : Some studies indicate that these compounds can interfere with cell cycle progression, particularly in cancerous cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Antioxidant Properties :
    • A study on bromophenol derivatives revealed their ability to ameliorate oxidative damage in keratinocyte cells by increasing the expression of antioxidant proteins like TrxR1 and HO-1 .
  • Cytotoxicity Against Cancer Cells :
    • Research has shown that certain synthesized derivatives can significantly reduce cell viability in leukemia K562 cells without affecting normal cell lines. This selective toxicity suggests a potential therapeutic application in cancer treatment .
  • Mechanistic Insights :
    • The mechanism by which these compounds exert their effects often involves modulation of signaling pathways related to apoptosis and cell survival. For example, alterations in Nrf2 signaling were observed in response to treatment with related compounds .

Data Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntioxidantBromophenol DerivativesIncreased antioxidant enzyme expression
AnticancerVarious Synthetic DerivativesInduced apoptosis in K562 leukemia cells
CytotoxicityCompounds with similar structuresReduced viability in cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Analogues

Tetrahydropyrido[2,1-b][1,3,5]thiadiazine derivatives share the same bicyclic core but differ in substituent patterns. Key examples include:

Compound ID Substituents (Position 3, 8) Key Functional Groups Hematotoxicity
Target Compound 3-(4-fluorophenyl), 8-(3-Br-4-OH-5-OMe-phenyl) Br, OH, OMe, CN, F Not reported
Compound III 3-(3-Cl-4-Me-phenyl), 8-(2-OMe-phenyl) Cl, Me, OMe, CN Non-toxic
Compound V 3-(4-Cl-phenyl), 8-(4-OEt-3-OMe-phenyl) Cl, OEt, OMe, CN Non-toxic

Structural Insights :

  • Halogenation: Bromine (target) vs.
  • Hydroxy vs. Alkoxy Groups : The target’s 4-hydroxy group may form stronger hydrogen bonds than methoxy/ethoxy groups in III and V .
  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances metabolic stability compared to chlorine’s bulkier, more lipophilic nature .
Computational Similarity Analysis

Using Tanimoto coefficients (based on Morgan fingerprints), the target compound shows moderate similarity (~60–70%) to Compounds III and V due to shared core and nitrile groups. However, differences in substituents reduce similarity indices to <50% when compared to non-thiadiazine derivatives like carbazoles (e.g., ) .

Molecular Property Profiling
Property Target Compound Compound III Compound V
Molecular Weight (g/mol) ~520 ~490 ~530
LogP (Predicted) 3.2 3.5 3.8
H-Bond Donors 1 0 0
H-Bond Acceptors 6 5 6

Key Observations :

  • The target’s hydroxy group increases polarity (lower LogP) compared to III and V.
  • Higher halogen content (Br vs. Cl) contributes to greater molecular weight.
Bioactivity and Toxicity
  • Anti-inflammatory Activity : All three compounds exhibit anti-inflammatory properties, but the target’s bromo-hydroxy-methoxy-phenyl group may enhance reactive oxygen species (ROS) scavenging compared to chloro-alkyl substituents in III and V .
  • Hematotoxicity : Unlike indomethacin and analgin, Compounds III and V lack hematotoxicity, suggesting the thiadiazine core mitigates this risk. The target compound’s safety profile remains unstudied but is hypothesized to align with III/V due to structural congruence .

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. For example, similar heterocyclic systems are synthesized via:

  • Step 1: Formation of the pyrido-thiadiazine core using a thiourea intermediate under acidic conditions.
  • Step 2: Introduction of the 3-bromo-4-hydroxy-5-methoxyphenyl group via nucleophilic substitution or Suzuki coupling .
  • Step 3: Final carbonitrile group installation via cyanation reactions (e.g., using CuCN or Pd-catalyzed protocols).

Optimization Tips:

  • Use polar aprotic solvents (DMF, toluene) and catalysts (Pd/Cu) to enhance yields .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .

Table 1: Example Reaction Conditions for Key Steps

StepReagents/CatalystsSolventTemperature (°C)Yield (%)
1Thiourea, HClEtOH8060–70
2Pd(PPh₃)₄, K₂CO₃DMF10045–55
3CuCN, NH₄ClDMSO12050–60

Q. How is the molecular structure confirmed experimentally?

Methodological Answer: Structural elucidation relies on:

  • X-ray Crystallography: Determines bond angles and torsion angles (e.g., C10–C9–C14 = 47.8° ).
  • Spectroscopy:
    • IR: Confirms functional groups (e.g., C≡N stretch ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
    • UV-Vis: Identifies conjugation patterns (λmax ~280 nm for aromatic systems) .
  • Elemental Analysis: Validates empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Critical Analysis:
Discrepancies in crystallographic data (e.g., torsional strain in the thiadiazine ring) should be resolved via DFT calculations .

Q. What methods are used to assess purity and stability?

Methodological Answer:

  • HPLC/MS: Quantifies purity (>95% for biological assays) and detects degradation products .
  • Thermogravimetric Analysis (TGA): Evaluates thermal stability (decomposition temperature >200°C suggests room-temperature stability) .
  • pH-Dependent Stability Studies: Incubate the compound in buffers (pH 1–10) and monitor degradation via NMR .

Q. How are preliminary biological activities screened?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Test against kinases or proteases using fluorescence-based assays (IC₅₀ values reported) .
    • Antimicrobial Screening: Use microdilution assays (MIC values against bacterial/fungal strains) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., IC₅₀ <10 µM suggests therapeutic potential) .

Advanced Research Questions

Q. How can computational modeling predict binding modes and affinity?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina): Simulate interactions with target proteins (e.g., COX-2 or EGFR kinases) using PDB structures .
  • MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .
  • QSAR Models: Correlate substituent effects (e.g., electron-withdrawing Br/F groups) with activity trends .

Table 2: Key Computational Parameters

ParameterValue/SoftwareApplication
Docking Score≤-8.0 kcal/molHigh-affinity prediction
Ligand Efficiency≥0.3Optimized binding
Solvent ModelTIP3PHydration effects

Q. How do structural modifications impact pharmacokinetics (PK) and pharmacodynamics (PD)?

Methodological Answer:

  • LogP Calculations: Replace the methoxy group with hydrophilic groups (e.g., -OH) to improve solubility (clogP reduction from 3.2 to 1.8) .
  • Metabolic Stability: Introduce fluorine atoms to block CYP450-mediated oxidation (e.g., 4-fluorophenyl enhances t₁/₂ by 2-fold) .
  • In Vivo PK Studies: Administer modified analogs to rodents and measure plasma concentrations via LC-MS/MS .

Q. How to resolve contradictions in reported biological data?

Methodological Answer:

  • Dose-Response Validation: Re-test conflicting compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Off-Target Profiling: Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .
  • Data Normalization: Report activities relative to positive controls (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability .

Q. What are critical considerations for designing in vivo studies?

Methodological Answer:

  • Dosing Route: Oral bioavailability may require formulation with cyclodextrins or lipids .
  • Toxicology: Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeated-dose studies .
  • Biomarker Selection: Use transcriptomics (RNA-seq) to identify downstream targets (e.g., apoptosis markers like caspase-3) .

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